molecular formula C7H12O3 B8725954 Ethyl 2-(methoxymethyl)prop-2-enoate CAS No. 153522-38-4

Ethyl 2-(methoxymethyl)prop-2-enoate

Cat. No.: B8725954
CAS No.: 153522-38-4
M. Wt: 144.17 g/mol
InChI Key: RDAQSWICNVTIDS-UHFFFAOYSA-N
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Description

Ethyl 2-(methoxymethyl)prop-2-enoate is an α,β-unsaturated ester characterized by a methoxymethyl (-CH2OCH3) substituent at the β-position of the propenoate backbone. The methoxymethyl group is an electron-donating substituent, which may enhance the compound’s stability and influence its reactivity in polymerization or Michael addition reactions. Such esters are often utilized as monomers in polymer chemistry or intermediates in pharmaceutical synthesis .

Properties

CAS No.

153522-38-4

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 2-(methoxymethyl)prop-2-enoate

InChI

InChI=1S/C7H12O3/c1-4-10-7(8)6(2)5-9-3/h2,4-5H2,1,3H3

InChI Key

RDAQSWICNVTIDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of α,β-unsaturated esters are heavily influenced by substituents at the β-position. Below is a comparative analysis of ethyl 2-(methoxymethyl)prop-2-enoate with key analogues:

Table 1: Comparison of Ethyl 2-Substituted Prop-2-enoates
Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Findings
This compound Methoxymethyl (-CH2OCH3) C7H12O3 144.17 g/mol Potential monomer for polymers; electron-donating group may reduce electrophilicity.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate Cyano (-CN) + methoxyphenyl C13H13NO3 231.25 g/mol Syn-periplanar conformation in crystal structure; precursor to bioactive propenoates.
Ethyl 2-(bromomethyl)prop-2-enoate Bromomethyl (-CH2Br) C6H9BrO2 193.04 g/mol Alkylating agent; used in organic synthesis for introducing bromomethyl groups.
Ethyl methacrylate Methyl (-CH3) C6H10O2 114.14 g/mol Common monomer in adhesives, coatings, and acrylic polymers.
Ethyl 2-ethylhexyl prop-2-enoate Ethylhexyl (-C8H17) C20H34O6 370.48 g/mol Polymer component for coatings; enhances flexibility and durability.

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